1-[3-(Trimethoxysilyl)propyl]urea
Overview
Description
1-[3-(Trimethoxysilyl)propyl]urea is a urea-based surface modifying agent primarily used for forming self-assembled monolayers (SAMs) on various substrates . This compound is known for its ability to immobilize surface atoms by forming a ligand, making it a valuable tool in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary target of 1-[3-(Trimethoxysilyl)propyl]urea is the surface atoms of various substrates . This compound is a surface modifying agent, and it is mainly utilized to immobilize these surface atoms by forming a ligand .
Mode of Action
This compound interacts with its targets by forming self-assembled monolayers (SAMs) on a variety of substrates . This interaction results in the immobilization of the surface atoms, which are then held in place by the ligand formed by the compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of substrate surfaces. By forming SAMs and immobilizing surface atoms, the compound can alter the surface properties of the substrate . This can have various effects depending on the specific substrate and application.
Biochemical Analysis
Biochemical Properties
1-[3-(Trimethoxysilyl)propyl]urea plays a significant role in biochemical reactions due to its ability to form self-assembled monolayers. This property is particularly useful in the immobilization of surface enzymes and nanoparticles . . The nature of these interactions involves the formation of a ligand that stabilizes the surface atoms, thereby enhancing the efficiency of biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modifying the surface properties of cells, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, the silanization of ceria using this compound can lead to enhanced cellular uptake and improved therapeutic outcomes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound forms self-assembled monolayers that act as a platform for the immobilization of surface enzymes and nanoparticles . This process involves the formation of a ligand that stabilizes the surface atoms, leading to enzyme activation or inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound capped magnetic nanoparticles can be used as catalyst supports for extended periods without significant loss of activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance the immobilization of surface enzymes and nanoparticles, leading to improved therapeutic outcomes . At higher doses, there may be toxic or adverse effects, which necessitate careful dosage optimization in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ability to form self-assembled monolayers allows it to influence metabolic flux and metabolite levels . For instance, the silanization of ceria using this compound can alter the metabolic pathways of cells, leading to enhanced therapeutic outcomes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its interactions with transporters and binding proteins. The compound’s ability to form self-assembled monolayers allows it to be efficiently transported and localized within specific cellular compartments . This property is particularly useful in the targeted delivery of therapeutic agents.
Subcellular Localization
This compound is localized within specific subcellular compartments, which influences its activity and function. The compound’s ability to form self-assembled monolayers allows it to be directed to specific organelles through targeting signals and post-translational modifications . This property enhances the compound’s effectiveness in biochemical applications.
Preparation Methods
The synthesis of 1-[3-(Trimethoxysilyl)propyl]urea typically involves the reaction of silane trimethanol with urea or urethane under appropriate temperature and reaction conditions . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield . Industrial production methods often involve large-scale reactions in well-ventilated environments to prevent the accumulation of vapors .
Chemical Reactions Analysis
1-[3-(Trimethoxysilyl)propyl]urea undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where the trimethoxysilyl group is replaced by other functional groups.
Condensation Reactions: The hydrolyzed product can undergo condensation reactions to form cross-linked networks.
Common reagents used in these reactions include water, acids, and bases, depending on the desired outcome . The major products formed from these reactions are typically silanol or siloxane derivatives .
Scientific Research Applications
1-[3-(Trimethoxysilyl)propyl]urea has a wide range of scientific research applications:
Comparison with Similar Compounds
1-[3-(Trimethoxysilyl)propyl]urea is unique compared to other similar compounds due to its specific functional groups and applications. Some similar compounds include:
3-(Trimethoxysilyl)propyl methacrylate: Used for similar surface modification applications but with different functional groups.
(3-Aminopropyl)trimethoxysilane: Used for surface modification but with an amino group instead of a urea group.
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Contains an ethylenediamine group, offering different reactivity and applications.
These compounds share some similarities in their ability to modify surfaces but differ in their specific functional groups and resulting applications .
Properties
IUPAC Name |
3-trimethoxysilylpropylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O4Si/c1-11-14(12-2,13-3)6-4-5-9-7(8)10/h4-6H2,1-3H3,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVACOMKKELLCHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC(=O)N)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074022 | |
Record name | [3-(Trimethoxysilyl)propyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Urea, N-[3-(trimethoxysilyl)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
23843-64-3 | |
Record name | Ureidopropyltrimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23843-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Trimethoxysilylpropylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023843643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N-[3-(trimethoxysilyl)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [3-(Trimethoxysilyl)propyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(trimethoxysilyl)propyl]urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-TRIMETHOXYSILYLPROPYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHD3X85U4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-[3-(Trimethoxysilyl)propyl]urea acts as a bridge between inorganic and organic materials. [, , , , , , , , ] This molecule possesses a trimethoxysilyl group that can hydrolyze and condense with hydroxyl groups present on various surfaces, such as silica, clay minerals, and metal oxides. [, , , , , , ] Simultaneously, its urea group can interact with organic polymers or molecules via hydrogen bonding or chemical reactions. [, , , , , , , ] This dual functionality allows TMSPU to improve the compatibility and dispersion of inorganic fillers within an organic matrix, ultimately influencing the material's properties like mechanical strength, dielectric performance, and self-healing ability. [, , , , , , , ]
ANone: this compound has the molecular formula C₇H₁₈N₂O₄Si and a molecular weight of 222.33 g/mol. Spectroscopic data confirms its structure:
- FTIR: Characteristic peaks are observed for N-H stretching, C=O stretching of the urea group, Si-O stretching, and C-H stretching vibrations. [, , , ]
A: this compound exhibits compatibility with a range of materials, including polymers like polypropylene and polydimethylsiloxane, as well as inorganic materials like silica, graphene oxide, and carbon nanotubes. [, , , , , , ] Its stability under various conditions makes it suitable for different applications:
- Dielectric Nanocomposites: TMSPU-modified silica nanoparticles in polypropylene/ethylene-octene-copolymer blends enhance dielectric properties by influencing nanoparticle dispersion and charge trapping. []
- Flexible Sensors: TMSPU facilitates the fabrication of self-healing flexible strain sensors with tunable sensitivity by improving the dispersion of conductive fillers like graphene oxide and carbon nanotubes within a polymer matrix. []
- Adsorbent Materials: TMSPU modification of sepiolite clay enhances its adsorption capacity for heavy metal ions like Fe(III) and Mn(II) from aqueous solutions. This modification improves the material's performance across different pH and temperature conditions. []
- Antiviral Coatings: TMSPU polymerization forms thin durable coatings on surfaces like polycarbonate. These coatings can be further modified for controlled release of antiviral agents like activated chlorine and thymol, enhancing their effectiveness against viruses. []
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